Etioporphyrin I Nickel

Catalog No.
S1780011
CAS No.
14055-19-7
M.F
C32H36N4Ni
M. Wt
535.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etioporphyrin I Nickel

CAS Number

14055-19-7

Product Name

Etioporphyrin I Nickel

IUPAC Name

nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide

Molecular Formula

C32H36N4Ni

Molecular Weight

535.3 g/mol

InChI

InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2

InChI Key

SPKLBIKKHWTZSI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni]

Synonyms

Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel;[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel;[Etioporphyrin 1-ato(2-)]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2]

Photosensitizer in Photodynamic Therapy (PDT):

PDT is a light-based treatment used for various conditions, including cancer. Certain molecules, called photosensitizers, can absorb light and transfer the energy to nearby molecules, causing cell death. Research suggests that Ni(EP) may have potential as a photosensitizer []. Studies have explored its ability to generate reactive oxygen species (ROS) upon light activation, which can be cytotoxic to cancer cells [].

Gas Sensor Development:

Porphyrin metal complexes, including Ni(EP), have been investigated for their potential use in gas sensors. These sensors rely on the interaction between gas molecules and the porphyrin ring structure, leading to changes in electrical properties. A study examining various porphyrin-based sensors, including Ni(EP), suggests promise for developing new gas sensors with improved characteristics [].

Building Block for Advanced Materials:

The unique structure and properties of Ni(EP) make it a potential building block for novel materials. Patent applications describe methods for producing Ni(EP) as a starting material for photosensitizers or for creating more complex photosensitizer molecules used in PDT [].

Etioporphyrin I Nickel is a metalloporphyrin compound characterized by its unique structure and properties. It has the molecular formula C32H36N4NiC_{32}H_{36}N_{4}Ni and a molecular weight of approximately 535.3 g/mol. This compound features a nickel ion coordinated to an etioporphyrin ligand, which is derived from the bromination and cyclization of kryptopyrrole. The presence of nickel in the porphyrin structure imparts distinct electronic properties, making it valuable in various chemical and biological applications .

The specific mechanism of action for Etioporphyrin I Nickel is not well-defined in current research. However, its potential lies in its structural similarity to heme, a biological molecule crucial for oxygen transport in red blood cells []. Further research is needed to understand how the nickel center might alter the molecule's functionality compared to heme.

  • Oxidation: Under specific conditions, this compound can be oxidized to form nickel (III) or nickel (IV) complexes. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can produce nickel (I) or nickel (0) species, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The ligands in the porphyrin ring may be substituted by other groups, depending on the nucleophiles or electrophiles used in the reaction .

The major products formed from these reactions are contingent upon the reaction conditions and reagents employed.

Etioporphyrin I Nickel exhibits notable biological activities, particularly in its interactions with enzymes and proteins. It has been studied for its potential role as a catalyst in biological oxidation processes, similar to heme-containing proteins like hemoglobin. The compound's ability to facilitate electron transfer makes it a candidate for applications in bio-catalysis and as a model for studying metalloproteins . Furthermore, its interaction with asphaltene aggregates in crude oil suggests potential implications for petroleum chemistry .

The synthesis of Etioporphyrin I Nickel involves several key steps:

  • Bromination of Kryptopyrrole: Kryptopyrrole is brominated in ethyl acetate to yield monobromo-dipyrromethene.
  • Cyclization: The monobromo-dipyrromethene undergoes cyclization to form etioporphyrin I.
  • Metallation: Finally, etioporphyrin I is metallated with a nickel (II) salt to produce Etioporphyrin I Nickel.

Industrial methods for synthesis often optimize these steps for higher yields and purity, utilizing high-purity reagents and controlled conditions .

Etioporphyrin I Nickel finds applications across various fields:

  • Catalysis: It serves as a catalyst in organic reactions, particularly oxidation and reduction processes.
  • Electronics: Due to its unique electronic properties, it is explored for use in electronic devices.
  • Medicine: Its potential as a therapeutic agent is under investigation, particularly in relation to its biological activity .

Research has indicated that Etioporphyrin I Nickel interacts with various biomolecules, which may influence its catalytic properties and biological functions. Studies have shown that metalloporphyrins can bind to asphaltene aggregates, affecting their stability and reactivity within crude oil . Additionally, investigations into its redox activity suggest that it may facilitate significant oxidation reactions relevant to both environmental chemistry and industrial processes .

Etioporphyrin I Nickel shares structural similarities with several other metalloporphyrins:

CompoundKey FeaturesUnique Aspects
Protoporphyrin IX NickelContains different substituents on the porphyrin ringMore extensively studied for biological roles
Tetraphenylporphyrin NickelPhenyl groups attached to the porphyrin ringUsed primarily in photophysical studies
Vanadyl EtioporphyrinContains vanadium instead of nickelExplored for different catalytic properties

Etioporphyrin I Nickel's uniqueness lies in its specific substituents and nickel coordination, which endows it with distinct redox properties and makes it suitable for diverse applications . Its interactions with organic compounds also differentiate it from other metalloporphyrins, positioning it as an important subject of research in both chemistry and biochemistry.

Molecular Composition and Formula (C32H36N4Ni)

Etioporphyrin I Nickel is a metalloporphyrin complex with the molecular formula C32H36N4Ni and a molecular weight of 535.35 grams per mole [1] [2] [3]. The compound consists of a nickel(II) ion coordinated within the central cavity of the etioporphyrin I macrocycle, which serves as a tetradentate ligand [4] [5]. The etioporphyrin I framework contains four pyrrole rings interconnected by methine bridges, creating a conjugated macrocyclic system [6].

The peripheral substitution pattern of etioporphyrin I includes four methyl groups and four ethyl groups positioned alternately around the porphyrin ring [7] [25]. Specifically, the compound contains 2,7,12,17-tetraethyl and 3,8,13,18-tetramethyl substituents on the porphyrin core [1] [2]. This substitution pattern distinguishes etioporphyrin I from other naturally occurring porphyrins and contributes to its unique structural and electronic properties [25].

The formal charge distribution within the complex shows the nickel center as Ni(II) coordinated to the porphyrin dianion, resulting in an overall neutral complex [1] [5]. The International Union of Pure and Applied Chemistry name for this compound is nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide [1].

PropertyValueReference
Molecular FormulaC32H36N4Ni [1] [2] [3]
Molecular Weight535.35 g/mol [2] [3]
Exact Mass534.229339 Da [1]
Heavy Atom Count37 [1]
Formal Charge0 [1]

X-ray Crystallographic Analysis

X-ray crystallographic studies of nickel porphyrin complexes have provided detailed structural information about bond lengths, angles, and coordination geometries [10] [11] [16]. The nickel-nitrogen bond distances in nickel porphyrin complexes typically range from 1.920 to 1.977 angstroms, depending on the specific porphyrin ligand and coordination environment [11] [13] [16].

Crystallographic analysis reveals that the average nickel-nitrogen bond distance in four-coordinate nickel(II) porphyrin complexes is approximately 1.950 angstroms [13] [16]. This distance is significantly shorter than the threshold value of 2.00-2.02 angstroms that typically separates planar from ruffled conformations in metalloporphyrins [14]. The contraction of the coordination sphere results from the relatively small ionic radius of the nickel(II) ion compared to the optimal cavity size of the porphyrin macrocycle [12] [13].

Structural parameters obtained from X-ray crystallographic studies show that the nitrogen-nitrogen distance across the porphyrin core typically measures 2.755-2.796 angstroms [13]. The carbon-nitrogen bond lengths within the pyrrole rings average 1.380 angstroms, while the carbon-carbon bonds between adjacent pyrrole units measure approximately 1.384 angstroms [13].

Structural ParameterDistance/AngleReference
Nickel-Nitrogen Bond1.948-1.977 Å [13] [16]
Nitrogen-Nitrogen Distance2.755-2.796 Å [13]
Carbon-Nitrogen Bond1.380 Å [13]
Carbon-Carbon Bond1.384 Å [13]
Nickel-Nitrogen-Carbon Angle127.8° [13]

Macrocycle Conformations and Ruffling Phenomenon

The macrocycle conformation of nickel porphyrin complexes is characterized by significant deviation from planarity due to the ruffling phenomenon [10] [12] [14]. Ruffling occurs when the central metal ion is too small for the porphyrin cavity, forcing the macrocycle to distort in order to achieve optimal metal-nitrogen bonding [12] [13]. In ruffled conformations, the meso-carbons are alternately displaced above and below the mean porphyrin plane [14] [24].

The degree of ruffling in nickel porphyrins is quantified by the dihedral angle between adjacent pyrrole rings, typically ranging from 14.6 to 32.6 degrees [13]. Gas-phase electron diffraction studies have confirmed that nickel octamethylporphyrin exhibits a ruffling angle of approximately 22.0 degrees [13]. This distortion represents a balance between the energy gained from optimal metal-nitrogen bonding and the energy cost of macrocycle deformation [12].

Computational studies indicate that the ruffling distortion in nickel porphyrins reduces the total energy by approximately 0.8 kilojoules per mole compared to a hypothetical planar conformation [12]. The ruffling effect is accompanied by systematic changes in other structural parameters, including a decrease in the carbon-meso-carbon angle and increases in the carbon-carbon distance between adjacent pyrrole rings [14].

Conformation TypeRuffling AngleNickel-Nitrogen DistanceReference
Planar0.0°1.977 Å [13]
Moderately Ruffled14.6°1.952 Å [13]
Highly Ruffled32.6°1.897 Å [13]

Nickel-Nitrogen Coordination Geometry

The coordination geometry around the nickel center in etioporphyrin I nickel is square planar, with the metal ion located at the center of the four nitrogen atoms [6] [18]. This geometry is characteristic of low-spin nickel(II) complexes and results from the strong crystal field provided by the porphyrin ligand [18] [19]. The four nitrogen atoms are positioned at the corners of a slightly distorted square, with the nickel atom lying approximately in the plane defined by these nitrogen atoms [6].

The nickel-nitrogen-carbon angles in the coordination sphere typically measure 127.8 degrees, indicating slight deviation from ideal tetrahedral geometry [13]. The carbon-nitrogen-carbon angles within the pyrrole rings average 104.4 degrees, reflecting the constraints imposed by the macrocyclic structure [13]. The square planar geometry is stabilized by the filled d8 electronic configuration of nickel(II), which favors this coordination arrangement [18] [19].

Comparative analysis with other metalloporphyrins shows that nickel complexes exhibit some of the shortest metal-nitrogen bond distances, reflecting the high charge density of the nickel(II) ion [15] [19]. The coordination geometry remains remarkably consistent across different porphyrin ligands, although peripheral substituents can influence the degree of ruffling and the precise bond angles [11] [14].

Geometric ParameterValueReference
Coordination Number4 [6] [18]
GeometrySquare Planar [6] [18]
Nickel-Nitrogen-Carbon Angle127.8° [13]
Carbon-Nitrogen-Carbon Angle104.4° [13]
Electronic Configurationd8 (Low Spin) [18] [19]

Structural Comparison with Free-Base Etioporphyrin

Free-base etioporphyrin differs structurally from its nickel complex in several important aspects related to the central cavity and macrocycle conformation [21] [22] [23]. The free-base form contains two inner hydrogen atoms attached to nitrogen atoms in a trans configuration, projecting toward the interior of the macrocycle [24] [28]. The molecular formula of free-base etioporphyrin I is C32H38N4, with a molecular weight of 478.67 grams per mole [25].

The central cavity of free-base etioporphyrin is larger than that of the nickel complex, with nitrogen-nitrogen distances typically exceeding those found in the metalated form [21] [23]. The free-base porphyrin adopts a more planar conformation compared to the ruffled structure of the nickel complex, as there is no size mismatch between a central ion and the macrocycle cavity [22] [24].

Tautomerism in free-base porphyrins allows for dynamic proton exchange between the inner nitrogen atoms, a phenomenon that is absent in the nickel complex due to metal coordination [22] [23]. The absorption maxima of free-base etioporphyrin occur at 246, 269, 396, 497, 532, 566, 620, and 645 nanometers, differing significantly from the electronic spectrum of the nickel complex [25].

PropertyFree-Base EtioporphyrinNickel ComplexReference
Molecular FormulaC32H38N4C32H36N4Ni [25] [1]
Molecular Weight478.67 g/mol535.35 g/mol [25] [3]
Central Protons2 (tautomeric)0 (displaced by Ni) [22] [25]
ConformationPlanarRuffled [22] [12]
Melting Point360-363°CNot Available [25]

Etioporphyrin I Nickel exhibits characteristic electronic absorption spectra that conform to the general pattern observed for metalloporphyrins. The compound displays intense absorption bands in two distinct spectral regions: the near-ultraviolet Soret band and the visible Q bands [1].

The Soret band, corresponding to the strong S₀ → S₂ electronic transition, appears at 392 nanometers with a remarkably high molar extinction coefficient of 10⁵·²⁸ M⁻¹cm⁻¹ [2]. This intense absorption band arises from the highly allowed transition between the ground state and the second excited singlet state of the porphyrin π-system [1].

In the visible region, the Q bands manifest as a characteristic doublet at 515 and 554 nanometers, representing the weaker S₀ → S₁ electronic transitions [3]. These bands result from transitions to the first excited singlet state, which are formally forbidden but gain intensity through vibronic coupling mechanisms [1]. The specific wavelength positions and relative intensities of these Q bands are diagnostic of the etioporphyrin structure and the nickel coordination environment.

The electronic absorption spectrum of Nickel Etioporphyrin-III thin films demonstrates minimal solid-state shifts compared to solution spectra, indicating weak intermolecular interactions in the crystalline state [3]. However, film thickness exerts a notable influence on spectral properties. Films with thickness below 100 nanometers exhibit spectra similar to solution, while thicker films (170 nanometers) show significant spectral changes, including an 11-nanometer blue shift of the Soret band and a 10-nanometer bathochromic shift of the Q bands [3].

The four-orbital model successfully explains the electronic structure of Etioporphyrin I Nickel, where the excited states can be regarded as primarily (π,π*) in nature with minimal metal-porphyrin orbital mixing [4]. The absorption characteristics reflect the extended π-conjugation system of the etioporphyrin macrocycle with peripheral ethyl and methyl substituents [5].

Luminescence and Phosphorescence Characteristics

Etioporphyrin I Nickel exhibits essentially no fluorescence or phosphorescence under normal experimental conditions, distinguishing it markedly from free-base porphyrins and other metalloporphyrins such as zinc complexes [4] [6]. This absence of luminescence is a characteristic feature of nickel(II) porphyrins and stems from their unique electronic structure and excited-state dynamics.

The non-luminescent behavior arises from the presence of low-lying metal-centered d-d excited states that facilitate rapid nonradiative decay pathways [7] [4]. Following photoexcitation to the (π,π) singlet state, nickel porphyrins undergo ultrafast intersystem crossing (occurring within approximately 1 picosecond) to a triplet state with d,d character [7]. This ³(d,d*) state subsequently decays nonradiatively to the ground state with a lifetime of approximately 320 picoseconds [8].

The specific electronic configuration of nickel(II) (d⁸) in the square planar coordination environment creates a low-energy ¹(d,d*) excited singlet state, which acts as an efficient quenching mechanism for fluorescence [4]. This contrasts sharply with diamagnetic metalloporphyrins like zinc complexes, which exhibit both fluorescence and phosphorescence due to the absence of accessible metal-centered states [4].

Temperature-dependent studies confirm that even at liquid nitrogen temperatures (77 K), Nickel Tetraphenylporphyrin remains non-luminescent, further supporting the intrinsic nature of the luminescence quenching mechanism [4]. The rate constants for intersystem crossing and nonradiative decay depend primarily on spin-orbital coupling properties, which are enhanced by the paramagnetic character of the nickel center [4].

Recent investigations using resonant energy transfer from other metalloporphyrins have demonstrated that fluorescence can be activated in individual nickel phthalocyanine molecules under specific conditions, suggesting potential pathways for overcoming the intersystem crossing barrier [9]. However, such conditions are not typically achievable in bulk solution or solid-state samples of Etioporphyrin I Nickel.

Vibrational and Resonance Raman Spectra

Comprehensive vibrational assignments for Etioporphyrin I Nickel have been established through extensive resonance Raman, Fourier-transform Raman, and infrared spectroscopic investigations using multiple isotopomers [10]. The vibrational spectrum provides detailed information about the molecular structure, bonding, and conformational properties of this metalloporphyrin.

The porphyrin skeletal vibrations appear prominently in the high-frequency region, with the most characteristic bands being the carbon-carbon stretching modes. The ν₃ mode, assigned to Cα-Cβ stretching vibrations, occurs at approximately 1570 cm⁻¹, while the ν₂ mode, corresponding to Cα-Cα stretching, appears near 1600 cm⁻¹ [10]. These frequencies are sensitive to the electronic structure and oxidation state of the porphyrin macrocycle.

Normal-mode analysis reveals the requirement of relatively large, long-range force constants between methine bridge bonds on opposite sides of the porphyrin ring to accurately reproduce the observed frequencies and isotope shifts [10]. These 1-8 and 1-9 interaction force constants are essential for predicting the relative order of the two highest-frequency Eᵧ modes, particularly the ν₃ and ν₂ vibrations.

The resonance Raman spectra exhibit strong enhancement of specific vibrational modes upon Q-band excitation, following the principles of vibronic coupling theory [11]. Depolarized modes (b₁ᵧ, b₂ᵧ) show marked 0-0 resonance enhancement, while inversely polarized modes (a₂ᵧ) are stronger with 0-1 excitation [11]. This enhancement pattern provides evidence for weak Jahn-Teller distortion in the Q excited state.

Core size-sensitive vibrations, including ν₁₀, ν₂, ν₃, and ν₄, serve as structural markers that respond to changes in the porphyrin macrocycle geometry [12] [13]. These modes are particularly valuable for detecting nonplanar distortions and monitoring conformational changes in solution.

The peripheral substituent vibrations of the ethyl and methyl groups are extensively characterized in both Raman and infrared spectra [10]. Strong resonance enhancement of certain substituent modes can be attributed to hyperconjugative interactions with the porphyrin a₂ᵤ orbital and vibrational mixing with nearby skeletal modes. The ethyl and methyl vibrations appear in characteristic regions: 1050-1000 cm⁻¹ for C-C stretching modes and 800-700 cm⁻¹ for deformation modes [14].

Infrared spectroscopy reveals distinctive patterns that enable differentiation between etioporphyrin isomers, particularly in the 800-700 cm⁻¹ and 1000-900 cm⁻¹ regions [14]. These spectral fingerprints are invaluable for structural identification and purity assessment of etioporphyrin complexes.

Solvent Effects on Spectroscopic Properties

The spectroscopic properties of Etioporphyrin I Nickel exhibit measurable but generally modest dependence on the solvent environment, reflecting the relatively weak interactions between the metalloporphyrin and surrounding solvent molecules [15] [16]. These solvent effects provide insight into the electronic structure and molecular interactions of the complex.

The Soret band position shows a linear correlation with the Lorentz-Lorenz function of the solvent refractive index in binary solvent mixtures, indicating a specific dependence on solvent polarizability rather than general polarity effects [16]. In ethyl acetate-chlorobenzene and ether-anisole mixtures, correlation coefficients exceed 0.98, demonstrating the strong relationship between electronic transition energies and the local electromagnetic environment [16].

The magnitude of solvent-induced spectral shifts is relatively small for Etioporphyrin I Nickel compared to more polar or coordinating porphyrin derivatives. Typical shifts of 3-8 nanometers are observed across solvents with refractive index differences of 0.15-0.16 units [16]. This modest solvatochromism reflects the relatively non-polar nature of the etioporphyrin periphery and the stability of the nickel coordination environment.

Coordinating versus non-coordinating solvents produce distinct effects on the electronic absorption spectra and photophysical behavior [17] [18]. In coordinating solvents such as pyridine and piperidine, axial ligation to the nickel center can occur, leading to changes in the electronic structure and excited-state dynamics [18]. These coordination interactions are manifested as shifts in absorption bands and altered excited-state lifetimes.

The photodynamic behavior of nickel porphyrins shows pronounced solvent dependence, particularly in the formation and stability of excited metal-centered states [17]. Transient absorption studies reveal that the porphyrin a₂ᵤ orbital is particularly sensitive to the solvent environment, with coordinating solvents stabilizing different electronic configurations compared to non-coordinating media [17].

Crystal growth kinetics of Etioporphyrin I from various solvents demonstrate significant solvent-dependent activation barriers for molecular incorporation into crystal growth sites [19]. The activation free energies vary substantially between solvents (dimethyl sulfoxide, butanol, hexanol, octanol), indicating that solvent-solute interactions play a crucial role in determining crystallization behavior [19]. The UV-visible absorption spectra remain essentially identical across these solvents, confirming that the dominant species is monomeric Etioporphyrin I in all cases [19].

Temperature-dependent solvent effects reveal additional complexity in the solvent-solute interactions. At elevated temperatures, the influence of coordinating solvents becomes more pronounced, leading to enhanced dissociation of axial ligands and corresponding spectral changes [20].

Temperature-Dependent Behavior

The temperature-dependent properties of Etioporphyrin I Nickel reveal important aspects of its molecular structure, stability, and dynamic behavior across a wide range of thermal conditions [21] [22] [23]. These temperature effects provide fundamental insights into the electronic structure and conformational flexibility of this metalloporphyrin.

Thermal stability studies demonstrate that Etioporphyrin I Nickel maintains structural integrity up to approximately 250°C under inert atmospheric conditions [22] [23]. This remarkable thermal stability reflects the robust nature of the porphyrin macrocycle and the stable nickel-nitrogen coordination bonds. Under air atmosphere, decomposition begins at higher temperatures around 380°C, ultimately yielding hematite (Fe₂O₃) as the final oxidized product [23].

Low-temperature crystallographic investigations reveal temperature-dependent polymorphism in nickel porphyrin systems [24]. The molecular structure can adopt either planar or ruffled conformations depending on the crystalline environment and temperature. In triclinic crystal lattices, Nickel Octaethylporphyrin exhibits a planar structure with nickel-nitrogen distances ranging from 1.946 to 1.958 Ångströms, while tetragonal lattices favor a distorted structure with shorter nickel-nitrogen bonds of 1.929 Ångströms [24].

The electronic absorption spectra show minimal temperature dependence for the planar forms of nickel etioporphyrins, indicating that the electronic transitions are relatively insensitive to thermal motion in this conformational state [21]. However, films grown on heated substrates (100°C) during deposition exhibit enhanced molecular ordering and improved crystallinity, though the spectral changes remain modest [3].

Excited-state dynamics exhibit interesting temperature effects that depend on the degree of molecular planarity [21]. For sterically crowded, nonplanar nickel porphyrins, dramatic changes in singlet excited-state lifetimes occur with temperature variation. For example, certain nickel tetra-tert-butylporphyrins show singlet lifetimes of 7 picoseconds at room temperature that extend to 2.5 nanoseconds at 77 K [21]. This temperature dependence is attributed to the ability of nonplanar molecules to traverse multiple conformational surfaces in the excited state, with energy barriers that become insurmountable at low temperatures.

Conformational dynamics studies using resonance Raman spectroscopy reveal that temperature significantly affects the distribution of planar versus ruffled conformers in solution [25]. At room temperature, both conformations may coexist in dynamic equilibrium, while cooling favors the thermodynamically more stable planar structure [25].

Nuclear magnetic resonance investigations of related nickel porphyrin systems demonstrate temperature-dependent spin-state equilibria [26]. Changes in coordination environment and axial ligation can be monitored through temperature-dependent chemical shift variations, providing insights into the thermodynamics of ligand binding and dissociation processes [26].

Thermogravimetric analysis under controlled atmospheres reveals that the decomposition pathway is highly dependent on the gas environment [23]. In carbon dioxide atmospheres, unexpected oxidation reactions occur even in the absence of molecular oxygen, indicating that CO₂ can act as an oxidant at elevated temperatures, forming carbon monoxide as a product [23]. This finding has important implications for understanding the behavior of porphyrin compounds under various planetary atmospheric conditions.

Hydrogen Bond Acceptor Count

4

Exact Mass

534.229339 g/mol

Monoisotopic Mass

534.229339 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-15-2023

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